molecular formula C16H14F6N4O B2687849 1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide CAS No. 338780-34-0

1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2687849
CAS No.: 338780-34-0
M. Wt: 392.305
InChI Key: MJHBUOJQTRNYCT-UHFFFAOYSA-N
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Description

1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a naphthyridine core substituted with trifluoromethyl groups and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving 2,6-dichloropyridine and trifluoroacetic acid, followed by cyclization.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

    Formation of Piperidine Ring: The piperidine ring is typically formed through a reductive amination reaction involving a suitable aldehyde and ammonia or an amine.

    Coupling Reaction: The final step involves coupling the naphthyridine core with the piperidine ring through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the naphthyridine core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can lead to the formation of reduced amides or alcohols.

Scientific Research Applications

1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand, influencing various biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The naphthyridine core can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds:

    1-[5,7-Dimethyl-1,8-naphthyridin-2-yl]piperidine-4-carboxamide: Similar structure but with methyl groups instead of trifluoromethyl groups.

    1-[5,7-Dichloro-1,8-naphthyridin-2-yl]piperidine-4-carboxamide: Contains chlorine atoms instead of trifluoromethyl groups.

    1-[5,7-Difluoro-1,8-naphthyridin-2-yl]piperidine-4-carboxamide: Fluorine atoms replace the trifluoromethyl groups.

Uniqueness: The presence of trifluoromethyl groups in 1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets compared to its analogs with different substituents.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications in medicine and industry

Properties

IUPAC Name

1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N4O/c17-15(18,19)10-7-11(16(20,21)22)24-14-9(10)1-2-12(25-14)26-5-3-8(4-6-26)13(23)27/h1-2,7-8H,3-6H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHBUOJQTRNYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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